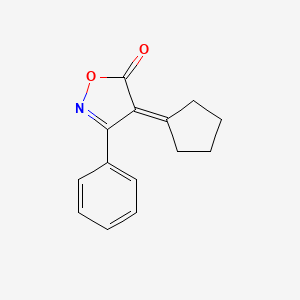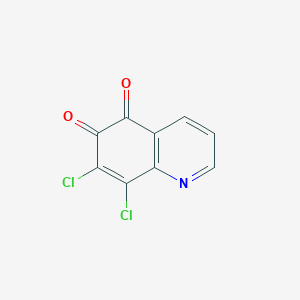
7,8-Dichloroquinoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloroquinoline-5,6-dione is a chemical compound with the molecular formula C9H3Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its distinctive structure, which includes two chlorine atoms and a quinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloroquinoline-5,6-dione typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloroquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-5,6,7,8-tetrone.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-5,6,7,8-tetrone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dichloroquinoline-5,6-dione involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where the compound induces oxidative stress in cancer cells, leading to cell death. Additionally, the chlorine atoms can participate in electrophilic interactions with biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoline-5,8-dione: Another dichloroquinoline derivative with similar chemical properties.
4,7-Dichloroquinoline: A related compound with different substitution patterns on the quinoline ring.
7-Chloroquinoline: A mono-chlorinated derivative with distinct chemical behavior.
Uniqueness
7,8-Dichloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
26276-80-2 |
|---|---|
Molecular Formula |
C9H3Cl2NO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
7,8-dichloroquinoline-5,6-dione |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)8(13)4-2-1-3-12-7(4)5/h1-3H |
InChI Key |
WHWPNTUQVJCGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=O)C2=O)Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


gold](/img/structure/B12891382.png)
![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
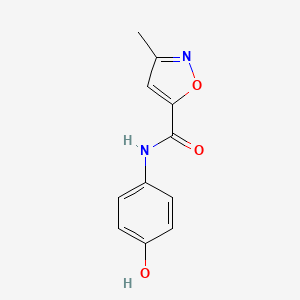
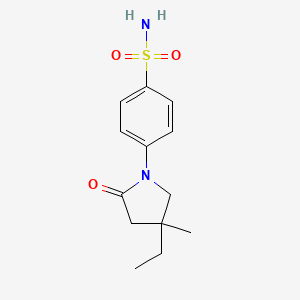
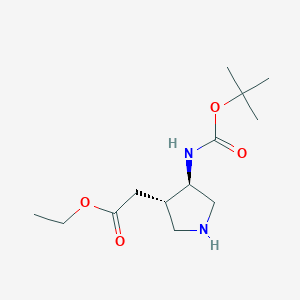
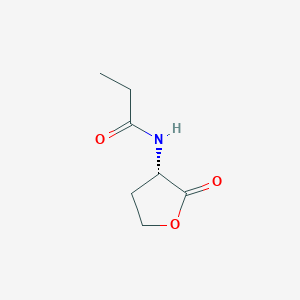
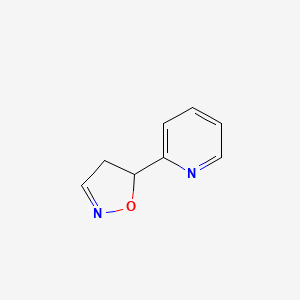
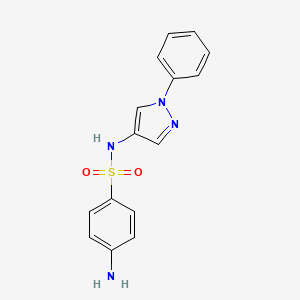
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
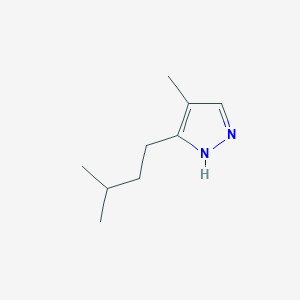
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
